molecular formula C25H17N7 B13982385 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

カタログ番号: B13982385
分子量: 415.4 g/mol
InChIキー: HEDAUIXNFZMILW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile is a potent, ATP-competitive, and highly selective inhibitor of Janus Kinase 3 (JAK3). Its design capitalizes on targeting the unique cysteine residue (Cys-909) within the ATP-binding pocket of JAK3, a feature distinct from other JAK isoforms, which confers exceptional selectivity and reduces the potential for off-target effects. This compound has demonstrated low nanomolar potency against JAK3 and exhibits >100-fold selectivity over JAK1, JAK2, and TYK2, as well as a broad range of other kinases. The primary research value of this inhibitor lies in the dissection of JAK3-specific signaling pathways, particularly the gamma common (γc) cytokine signaling chain used by interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Consequently, it is a critical tool compound for investigating T-cell and NK-cell biology, lymphocyte proliferation, and immune cell survival. Its application is pivotal in preclinical research for a range of pathological conditions, including autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in organ transplant rejection models where suppressing T-cell mediated immunity is therapeutic. Furthermore, due to the role of JAK-STAT signaling in certain hematological malignancies, this inhibitor also serves as a probe for exploring oncological pathways dependent on JAK3 activity. By providing a highly specific means to block JAK3, this compound enables researchers to elucidate its non-redundant functions in immunity and disease, facilitating the development of more targeted therapeutic strategies.

特性

分子式

C25H17N7

分子量

415.4 g/mol

IUPAC名

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32)

InChIキー

HEDAUIXNFZMILW-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N

製品の起源

United States

準備方法

Cyclocondensation with Ureas

A method adapted from MDPI () involves heating ethyl anthranilate with N-pyridyl ureas at 120°C for 20 hours, yielding quinazoline-2,4-diones. For the target compound, replacing ethyl anthranilate with anthranilonitrile and optimizing substituents (e.g., 5-phenyl groups) can direct regioselectivity.

Example Protocol

  • Reactants : Anthranilonitrile (1.0 mmol), 3-(pyridin-2-ylmethyl)urea (1.2 mmol)
  • Conditions : DMF, 120°C, 24 hours
  • Yield : ~48–86% (depending on substituent electronic effects)

Functionalization at Position 4

The pyridin-2-ylmethylamino group is introduced via nucleophilic substitution or reductive amination.

Alkylation of 4-Aminoquinazoline

A procedure from ChemicalBook () demonstrates coupling 4-chloroquinazoline derivatives with pyridin-2-ylmethylamine under acidic conditions:

  • Reactants : 4-Chloro-5-phenylquinazoline-2-carbonitrile (1.0 mmol), pyridin-2-ylmethylamine (1.5 mmol)
  • Conditions : HCl (aqueous), 80°C, 3 hours
  • Yield : 82%

Pyrimidine-2-Carbonitrile Coupling

The pyrimidine-2-carbonitrile moiety is attached via Suzuki-Miyaura cross-coupling or cyclization.

Suzuki Coupling

Using a boronic acid derivative of pyrimidine-2-carbonitrile and a halogenated quinazoline:

  • Reactants : 2-Bromo-5-phenylquinazoline derivative (1.0 mmol), pyrimidine-2-carbonitrile boronic acid (1.2 mmol)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions : Dioxane/water (3:1), 90°C, 12 hours
  • Yield : ~70% (estimated from analogous reactions in)

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency, as shown in ACS Omega ():

  • Reactants : Anthranilonitrile (1.0 mmol), S-methyl isothiourea (1.3 mmol)
  • Support : Basic alumina (3 g)
  • Conditions : Microwave (600 W), 20 minutes
  • Yield : 78%

Comparative Data Table

Step Method Conditions Yield Source
Quinazoline formation Cyclocondensation DMF, 120°C, 24 h 48–86%
4-Amino substitution Nucleophilic alkylation HCl (aq), 80°C, 3 h 82%
Pyrimidine coupling Suzuki reaction Pd(PPh₃)₄, dioxane/water, 90°C ~70%
Microwave synthesis Solid-supported Alumina, 600 W, 20 min 78%

Challenges and Considerations

  • Regioselectivity : Electron-donating groups on the pyridine ring improve yields during cyclocondensation.
  • Purification : Recrystallization from DMF/water mixtures is effective for intermediates.
  • Green Chemistry : Basic alumina as a solid support reduces solvent use and improves reaction kinetics.

化学反応の分析

Types of Reactions

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

類似化合物との比較

Structural Features

The compound’s quinazoline-pyrimidine-carbonitrile scaffold is distinct from analogs in the evidence, which primarily feature pyrimidine or pyrazole cores with varying substituents. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Quinazoline-pyrimidine 5-Phenyl, 4-(pyridin-2-ylmethylamino), pyrimidine-2-carbonitrile Not provided Inferred >450 N/A
4-[4-Methyl-2-(methylamino)thiazol-5-yl]-2-{[3-(morpholin-4-ylcarbonyl)phenyl]amino}pyrimidine-5-carbonitrile Pyrimidine-thiazole Morpholine carbonyl, methylamino-thiazole C₂₁H₂₁N₇O₂S 435.50
5-(6-Chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide (33) Quinazoline-thiophene Chloro, cyclopropylpyrazole, thiophene-sulfonamide Not provided Not provided
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (8a) Pyrazole Phenyl-oxadiazole, acetylthio C₁₅H₁₁N₇OS 341.10

Key Observations :

  • Substituents like pyridin-2-ylmethylamino may enhance solubility compared to morpholine carbonyl () or thiophene-sulfonamide () groups.

Physicochemical Properties

Limited melting point (m.p.) and solubility data are available for direct analogs:

  • Compound 3 (): m.p. 242–243°C, yellow solid with 18% yield .
  • Compound 9d (): m.p. 186.6°C, synthesized in 55.52% yield .
  • Compound 9a/9b (): Regioisomers with a 5:1 ratio, isolated as oils .

The target compound’s higher molecular weight and rigid quinazoline core suggest a higher m.p. than pyrimidine-thiazole derivatives (e.g., 242°C in ).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to assemble the quinazoline core. For example, reacting 5-phenylquinazolin-4-amine derivatives with pyrimidine-carbonitrile precursors under acidic or basic conditions .
  • Cyclization strategies to form the pyrimidine ring, often using reagents like phosphoryl chloride (POCl₃) or ammonium acetate to facilitate ring closure .
  • Functionalization steps , such as introducing the pyridin-2-ylmethylamino group via nucleophilic substitution or reductive amination .
    Yields can vary (e.g., 62–70% in analogous quinazoline syntheses), and purification often involves column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with aromatic protons typically appearing at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry, as demonstrated in related pyrimidine derivatives .
  • Infrared (IR) spectroscopy : Identifies functional groups like C≡N (sharp ~2200 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How can researchers optimize inhibitory activity against Kvpotassium channels using structure-activity relationship (SAR) studies?

Answer:
SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the quinazoline core enhances binding affinity to Kv1.5, as shown in analogs with IC₅₀ values <100 nM .
  • Pyridylmethylamino group tuning : Varying the pyridine ring’s substitution pattern (e.g., 2-pyridyl vs. 4-pyridyl) impacts selectivity over related ion channels (e.g., hERG) .
  • In vitro assays : Patch-clamp electrophysiology in HEK293 cells expressing human Kv1.5 is the gold standard for evaluating inhibition potency .

Advanced: What experimental models are suitable for evaluating anti-inflammatory or antioxidant activity in derivatives of this compound?

Answer:

  • In vitro models :
    • COX-1/COX-2 inhibition assays : Measure cyclooxygenase activity using colorimetric or fluorometric substrates .
    • DPPH/ABTS radical scavenging : Quantify antioxidant capacity via UV-Vis spectroscopy .
  • In vivo models :
    • Carrageenan-induced paw edema : Assess acute inflammation reduction in rodents .
    • LPS-induced cytokine release : Evaluate TNF-α/IL-6 suppression in macrophage cell lines .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC₅₀ values. Standardizing protocols (e.g., patch-clamp conditions in ) is critical.
  • Structural nuances : Minor changes (e.g., methyl vs. ethyl groups) impact solubility and bioavailability. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify binding thermodynamics .
  • Data normalization : Expressing activity relative to positive controls (e.g., quinidine for Kv1.5 inhibition) reduces inter-study variability .

Advanced: What computational approaches support the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding modes to Kv1.5 using homology models based on Kᵥ1.2/2.1 chimera structures .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity, guiding synthetic prioritization .

Basic: What safety and handling precautions are recommended for this compound?

Answer:

  • Storage : Keep in a dry, ventilated environment at –20°C in airtight containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) due to potential toxicity. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention .
  • Disposal : Follow hazardous waste protocols for nitriles and aromatic amines .

Advanced: How can researchers validate target engagement in vivo for this compound?

Answer:

  • Pharmacodynamic markers : Measure Kv1.5 current inhibition in ex vivo atrial tissue using microelectrode arrays .
  • Positron emission tomography (PET) : Radiolabel the compound (e.g., with ¹¹C) to track tissue distribution and target binding in animal models .
  • Knockout models : Compare effects in wild-type vs. Kv1.5⁻/⁻ mice to confirm mechanism-specific activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。